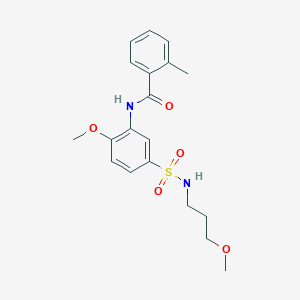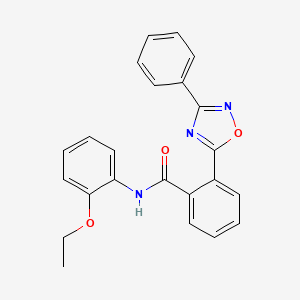
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as EPOB or Compound 22, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. EPOB has been shown to modulate the activity of several proteins involved in various cellular processes, making it a promising candidate for the development of new drugs.
作用机制
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide exerts its effects by binding to the ATP-binding site of several proteins, including IKKβ, HDAC6, and COX-2. By inhibiting the activity of these proteins, N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can modulate various cellular processes such as inflammation, cell proliferation, and apoptosis. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to induce autophagy, a process that helps cells to degrade and recycle damaged proteins and organelles.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of NF-κB activation, reduction of COX-2 expression, and induction of autophagy. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its ability to selectively target specific proteins, making it a promising candidate for the development of new drugs. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have low toxicity in animal models, making it a safer alternative to other drugs that target similar pathways. However, one limitation of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the long-term effects of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide on the body.
未来方向
Future research on N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In addition, more research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide and its effects on the body. Further studies should also explore the potential of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide as a drug delivery system and its ability to cross the blood-brain barrier.
合成方法
The synthesis of N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves a multi-step process that includes the reaction of 2-ethoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to yield N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can inhibit the activity of several proteins involved in these diseases, including the NF-κB pathway, COX-2, and HDAC6. N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-2-28-20-15-9-8-14-19(20)24-22(27)17-12-6-7-13-18(17)23-25-21(26-29-23)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBAYLILQMFOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

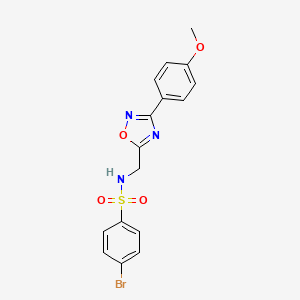
![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
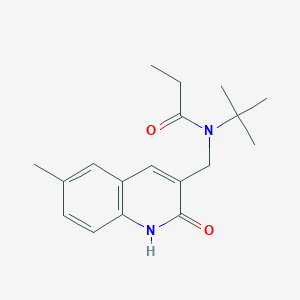
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
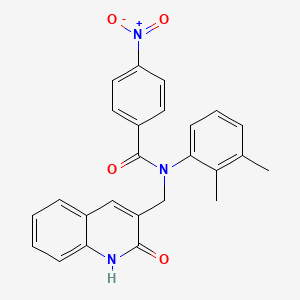

![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
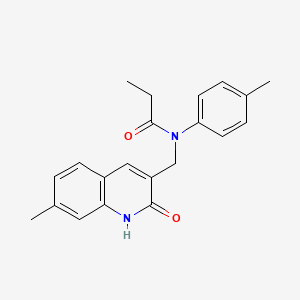
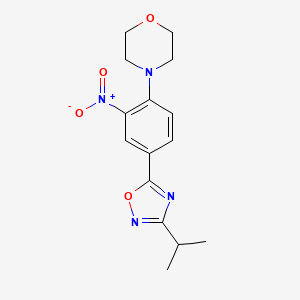
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

